1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl-
Description
The compound "1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl-" is a derivative of benzimidazole, which is a bicyclic compound consisting of the fusion of benzene and imidazole. The structure is characterized by a benzene ring fused to a five-membered imidazole ring. This compound is of interest due to its potential biological activities, including antimicrobial and antioxidant properties, as suggested by the research on related benzimidazole derivatives .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. In the case of substituted benzimidazole carbonitriles, the synthesis can involve multiple steps, including the formation of Schiff's bases, reaction with cyanoacetate, and subsequent modifications such as N-methylation . For example, the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives involves a multi-step process starting from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide, leading to various intermediates before obtaining the final product .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole core, which can be further substituted at various positions to yield a wide range of compounds with different properties. The presence of a carbonitrile group (-CN) at the 6-position of the benzimidazole ring is a common feature in these derivatives, which can influence the electronic properties and reactivity of the molecule .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the substituents present on the benzimidazole core. For instance, the methylation of benzimidazole derivatives can be achieved using reagents like trimethyl phosphate . The reactivity of the carbonitrile group also allows for further functionalization, which can be exploited to synthesize novel compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzimidazole core. The presence of electron-withdrawing groups like carbonitrile can affect the acidity of the adjacent NH group, potentially impacting the compound's hydrogen bonding ability and overall reactivity. The antimicrobial and antioxidant activities of these compounds are often evaluated using in vitro assays, and structure-activity relationships can be established to understand the influence of molecular descriptors on biological activity .
Scientific Research Applications
Benzimidazole derivatives, including 1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl-, are heterocyclic aromatic compounds that possess a wide range of pharmacological and biological activities. These compounds are synthesized through various chemical reactions, including the Mannich reaction, which is crucial for creating N-methyl derivatives and other drug molecules. Their versatility in synthesis and significant biological activities have made them a subject of extensive research in medicinal chemistry.
Synthesis and Chemical Properties
Mannich bases of benzimidazole derivatives exhibit diverse pharmacological properties, such as antioxidant, anti-inflammatory, anticancer, antiviral, and anthelmintic effects. The Mannich reaction, a carbon-carbon bond-forming nucleophilic addition reaction, plays a vital role in the synthesis of these derivatives, enabling the development of novel and potent compounds with clinical significance for treating microbial infections and other therapeutic activities (Sethi et al., 2015).
Biological and Pharmacological Activities
Benzimidazole derivatives are recognized for their comprehensive pharmacological functions, including antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and as proton pump inhibitors. These activities underscore the critical role benzimidazole derivatives play across various medical applications, driving the synthesis of new Mannich base benzimidazole derivatives with improved therapeutic efficacy and reduced toxicity (Vasuki et al., 2021).
Applications in Agriculture and Veterinary Medicine
Besides their medical applications, benzimidazole derivatives are widely used as fungicides in agriculture and anthelmintic drugs in veterinary medicine. Their mechanism of action, particularly as inhibitors of microtubule assembly, highlights their importance in research aiming to elucidate the detailed mode of action of bioactive compounds for the development of new therapeutic agents with specific biological targets (Davidse, 1986).
properties
IUPAC Name |
2-amino-3-methylbenzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-13-8-4-6(5-10)2-3-7(8)12-9(13)11/h2-4H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGVAAVGGINQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C#N)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161804 | |
Record name | 1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- | |
CAS RN |
141691-42-1 | |
Record name | 2-Amino-1-methyl-1H-benzimidazole-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141691-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141691421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-methyl-1H-1,3-benzodiazole-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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